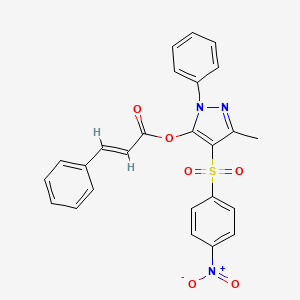

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl (2E)-3-phenylprop-2-enoate

Beschreibung

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl (2E)-3-phenylprop-2-enoate features a pyrazole core substituted with a 4-nitrobenzenesulfonyl group at position 4, a phenyl group at position 1, and a (2E)-3-phenylprop-2-enoate ester at position 5. Structural analogs of this compound, such as sulfonamide- and sulfanyl-substituted pyrazoles, are frequently explored in medicinal chemistry for their diverse pharmacological properties .

Eigenschaften

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O6S/c1-18-24(35(32,33)22-15-13-21(14-16-22)28(30)31)25(27(26-18)20-10-6-3-7-11-20)34-23(29)17-12-19-8-4-2-5-9-19/h2-17H,1H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOULEPZOUKOFOY-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl (2E)-3-phenylprop-2-enoate typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.

Sulfonylation: The pyrazole ring is then sulfonylated using 4-nitrobenzenesulfonyl chloride under basic conditions.

Esterification: The final step involves the esterification of the sulfonylated pyrazole with (2E)-3-phenylprop-2-enoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Aqueous acid or base for hydrolysis.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Reduction of Nitro Group: 3-methyl-4-(4-aminobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl (2E)-3-phenylprop-2-enoate.

Hydrolysis of Ester Group: 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl (2E)-3-phenylprop-2-enoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole ring, which is a common pharmacophore in medicinal chemistry.

Medicine

Potential applications in medicine include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl (2E)-3-phenylprop-2-enoate would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and sulfonyl groups could play a role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

Key Structural Features of Analogs:

| Compound Name | Core Structure | Substituents | Functional Groups | Reference |

|---|---|---|---|---|

| Target Compound | 1H-pyrazole | 4-(4-nitrobenzenesulfonyl), 1-phenyl, 3-methyl, (2E)-3-phenylprop-2-enoate | Sulfonyl, ester, nitro, alkene | |

| 5-methyl-4-(4-methylphenyl)sulfanyl... | 1H-pyrazole | 4-(4-methylphenylsulfanyl), 2-phenyl, 3-methyl, 2-methoxyacetate | Thioether, ester | |

| Compound-1 () | 2,4-dihydro-3H-pyrazol-3-one | 4-(2-nitrophenyl), 2-acetyl, 5-methyl | Nitro, ketone | |

| (E)-4-((3-(substituted phenyl)... () | 1H-pyrazole | 4-((substituted phenyl)methylene)amino, benzenesulfonamide | Sulfonamide, imine |

Notable Differences:

- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-nitrobenzenesulfonyl group contrasts with the 4-methylphenylsulfanyl group in , which is electron-donating. This difference may impact solubility, stability, and binding affinities in biological systems .

Physicochemical Properties

Comparative Data Table:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Target Compound | C₂₅H₁₉N₃O₇S | 529.50 | Not reported | ~3.8* | <0.1 (DMSO) |

| 5-methyl-4-(4-methylphenyl)sulfanyl... | C₂₀H₂₀N₂O₃S | 376.45 | Not reported | ~3.2 | ~1.5 (DMSO) |

| Compound-1 () | C₁₃H₁₁N₃O₄ | 273.24 | 170 | ~1.5 | ~10 (Ethanol) |

| (E)-4-((3-(substituted phenyl)... () | C₂₀H₁₈N₄O₂S | 378.45 | Not reported | ~2.9 | ~0.5 (DMSO) |

*Predicted using fragment-based methods.

Key Observations:

Biologische Aktivität

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl (2E)-3-phenylprop-2-enoate is a complex organic compound belonging to the pyrazole class. Its unique structural features, including nitro and sulfonyl groups, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O6S |

| Molecular Weight | 497.91 g/mol |

| LogP | 4.6053 |

| Polar Surface Area | 97.433 Ų |

| Hydrogen Bond Acceptors | 12 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with β-diketones or β-ketoesters.

- Sulfonylation : The introduction of the sulfonyl group using 4-nitrobenzenesulfonyl chloride in the presence of a base.

- Esterification : The final step involves forming the ester with a phenylpropanoate moiety.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds, including those similar to 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl, showed significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (SiHa) cancer cells. For instance, a related compound exhibited an IC50 value of 3.60 µM against SiHa cells, indicating potent anticancer properties .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that derivatives displayed moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured, showing promising results for compounds with similar structures .

The biological activity is hypothesized to arise from the interaction of the compound's functional groups with specific molecular targets:

- Enzyme Inhibition : The nitro and sulfonyl groups may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The pyrazole ring may interact with cellular receptors, altering their activity and contributing to the observed biological effects.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in biological applications:

- Anticancer Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Screening : Compounds were assessed for their ability to inhibit bacterial growth using well diffusion methods. Results showed significant activity against E. coli and S. aureus, with some derivatives achieving MIC values below 100 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.